molecular formula C24H25NO B580080 Desethyl tamoxifen CAS No. 19957-51-8

Desethyl tamoxifen

Cat. No.: B580080
CAS No.: 19957-51-8
M. Wt: 343.47
InChI Key: PXOWMFOUQCRAAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desethyl tamoxifen, also known as N-Desmethyltamoxifen, is a major metabolite of tamoxifen, a selective estrogen receptor modulator (SERM). It has a molecular formula of C24H25NO and a molecular weight of 343.4614 . The compound is achiral with no defined stereocenters . It’s also known by other names such as ICI-55,548; Nortamoxifen; NDMTAM .


Synthesis Analysis

The synthesis of tamoxifen, which is closely related to this compound, involves the direct carbolithiation of diphenylacetylenes and their cross-coupling procedure taking advantage of the intermediate alkenyllithium reagents . This process is facilitated by a highly active palladium nanoparticle-based catalyst . The synthesis is considered atom-efficient and results in good yield with minimal waste .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its formula C24H25NO . It consists of a triphenylethylene core, which is common in SERMs, with an ethyl group replaced by an iodine . The structure of tamoxifen and its metabolites, including this compound, allows them to bind to estrogen receptors and exert their effects .


Chemical Reactions Analysis

Tamoxifen, from which this compound is derived, undergoes various chemical reactions in the body. It is metabolized by cytochrome P450 enzymes mainly through demethylation and hydroxylation reactions . The metabolites, including this compound, exhibit binding energy in the estrogen receptor cavity .


Physical And Chemical Properties Analysis

This compound is a white crystalline powder . It has a melting point of approximately 175.5°C . It decomposes at around 224°C . Its solubility in water and various organic solvents varies .

Scientific Research Applications

  • Neurological Development in Rats

    Tamoxifen, the parent compound of Desethyl tamoxifen, can cause immediate alterations in certain brain areas of male rat pups, impacting reproductive capabilities. This suggests potential developmental neurotoxicity in early exposure (Vancutsem & Roessler, 1997).

  • Breast Cancer Treatment

    Tamoxifen and its derivatives have been extensively used for treating breast cancer. Comparative studies with diethylstilbestrol show similar efficacy in postmenopausal women with advanced breast cancer, with tamoxifen being less toxic (Ingle et al., 1981).

  • Antiestrogenic Properties

    Endoxifen, a metabolite of tamoxifen, is noted for its potent antiestrogenic effects, targeting estrogen receptor alpha for degradation in breast cancer cells (Wu et al., 2009).

  • Gastric Effects in Mice

    Tamoxifen induces rapid and reversible changes in the stomach of mice, causing apoptosis in gastric cells and metaplasia, highlighting a potential side effect (Huh et al., 2012).

  • DNA Adduct Formation

    Studies on tamoxifen-DNA adducts in human endometrial tissue indicate that tamoxifen might not induce endometrial cancer via a genotoxic mechanism involving specific DNA adducts (Beland et al., 2004).

  • Developmental Malformations in Mice

    High-dose maternal exposure to tamoxifen in mice can cause structural birth defects, such as cleft palate and limb malformations, suggesting the need for caution in its use during pregnancy (Sun et al., 2021).

  • Effect on Sulfation of Estradiol

    Endoxifen and other major tamoxifen metabolites affect the sulfation of estradiol, an important mechanism in estrogen signaling termination (Squirewell & Duffel, 2015).

  • Treatment of Various Cancers

    Beyond breast and endometrial cancer, tamoxifen has shown efficacy in treating other cancers, including those where estrogen receptors are not expressed, indicating broader anticancer properties (Gelmann, 1997).

Mechanism of Action

Desethyl tamoxifen, like tamoxifen, acts by competitively binding to the estrogen receptors (ERα and/or β), which then undergo a conformational change . This change in the estrogen receptor alters the expression of estrogen-dependent genes, generating multiple growth-promoting signals both inside and outside the nucleus .

Safety and Hazards

Desethyl tamoxifen, like tamoxifen, has several safety concerns. It is harmful if swallowed and is suspected of causing genetic defects . It may cause cancer and is toxic to aquatic life with long-lasting effects . It also has potential effects on fertility and may harm unborn children .

Future Directions

Research into tamoxifen resistance, which could also apply to desethyl tamoxifen, is a key future direction. Understanding the relationship between tamoxifen and energy metabolism may become a key research direction in the future, and it is of great significance to control the apoptosis and proliferation of tumor cells and to restore the sensitivity to tamoxifen . New therapeutic agents that can suppress ERα activity, particularly in cases of ESR1 mutations, are being developed .

Properties

IUPAC Name

2-[4-(1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO/c1-25(2)17-18-26-23-15-13-22(14-16-23)24(21-11-7-4-8-12-21)19-20-9-5-3-6-10-20/h3-16,19H,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOWMFOUQCRAAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19957-51-8
Record name Desethyl tamoxifen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019957518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.